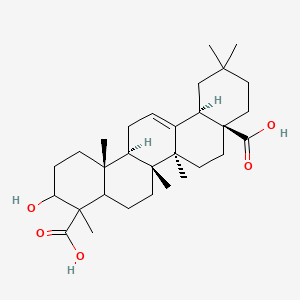

3-Hydroxy-12-oleanene-23,28-dioic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6aR,6bS,8aS,12aR,14aR,14bR)-3-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-25(2)13-15-30(24(34)35)16-14-27(4)18(19(30)17-25)7-8-20-26(3)11-10-22(31)29(6,23(32)33)21(26)9-12-28(20,27)5/h7,19-22,31H,8-17H2,1-6H3,(H,32,33)(H,34,35)/t19-,20-,21?,22?,26-,27-,28-,29?,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIBKVQNJKUVCE-QPHRCCSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of 3-Hydroxy-12-oleanene-23,28-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the pentacyclic triterpenoid (B12794562), 3-Hydroxy-12-oleanene-23,28-dioic acid. This document consolidates available scientific information on its botanical origins, alongside a representative experimental protocol for its isolation and a plausible signaling pathway associated with its biological activity.

Natural Distribution

This compound is a member of the oleanane-type triterpenoid class of natural products. While the oleanane (B1240867) skeleton is widespread in the plant kingdom, specific data on the distribution of this particular dioic acid derivative is limited. The primary scientifically documented source of this compound is the herb Tripterygium wilfordii, a member of the Celastraceae family.[1]

Further research into other species within the Celastraceae family, as well as other genera known to produce oleanane-type triterpenoids, may reveal additional natural sources. The table below summarizes the known and potential sources of this compound and structurally related compounds.

Table 1: Natural Sources of this compound and Related Oleanane-Type Triterpenoids

| Compound | Plant Species | Family | Plant Part | Quantitative Data (if available) |

| This compound | Tripterygium wilfordii | Celastraceae | Herbs | Not specified in available literature. |

| Oleanolic Acid (structurally similar) | Lantana camara | Verbenaceae | Roots | 1.23% (Dry Weight)[2] |

| Oleanolic Acid (structurally similar) | Ligustrum lucidum | Oleaceae | Not specified | 6.3 ± 0.25 mg/g[2] |

| Oleanolic Acid (structurally similar) | Salvia miltiorrhiza | Lamiaceae | Not specified | Reported presence[3] |

| Oleanolic Acid (structurally similar) | Sideritis candicans | Lamiaceae | Not specified | Reported presence[3] |

Experimental Protocols

A detailed, peer-reviewed experimental protocol for the specific isolation of this compound from Tripterygium wilfordii is not extensively documented in readily accessible literature. However, a general workflow for the extraction and isolation of oleanane-type triterpenoids from plant material can be described. The following is a representative protocol based on common methodologies for this class of compounds.

Representative Experimental Workflow for Isolation of Oleanane-Type Triterpenoids

Methodology Details:

-

Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a polar solvent like methanol or ethanol. This can be achieved through maceration (soaking at room temperature for an extended period) or more efficiently using a Soxhlet apparatus. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. Triterpenoids, being moderately polar, will preferentially move into the ethyl acetate layer. This step helps to remove highly polar (sugars, amino acids) and non-polar (fats, waxes) impurities.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds based on their polarity.

-

Thin Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC to identify those containing the compound of interest. Fractions with similar TLC profiles are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the pooled fractions are often subjected to preparative HPLC, typically using a reverse-phase C18 column.

-

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are not abundant, the structurally related and well-studied compound, oleanolic acid, has been shown to exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] It is plausible that this compound shares a similar mechanism of action.

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Oleanolic acid has been shown to interfere with this cascade, potentially by inhibiting the IKK complex.[6]

Inhibition of the NF-κB Signaling Pathway by Oleanane-Type Triterpenoids

Disclaimer: The signaling pathway diagram represents a plausible mechanism of action for this compound based on evidence from the structurally related compound, oleanolic acid. Further research is required to definitively confirm this specific activity for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Hydroxyolean-12-en-28-oic acid | C30H48O3 | CID 619166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of oleanolic acid on LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanolic Acid Acetate Exerts Anti-Inflammatory Activity via IKKα/β Suppression in TLR3-Mediated NF-κB Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activity of 3-Hydroxy-12-oleanene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of the pentacyclic triterpenoid, 3-Hydroxy-12-oleanene-23,28-dioic acid. This document summarizes key findings on its anti-inflammatory, anti-ulcer, and cytotoxic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

Core Biological Activities

This compound, a naturally occurring oleanane-type triterpenoid, has demonstrated a range of significant biological effects. Primarily, its anti-inflammatory and anti-ulcerogenic properties have been investigated, with emerging evidence suggesting potential as an anticancer agent.

Anti-inflammatory Activity

The compound exhibits potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. In cellular models, it has been shown to significantly reduce the production of pro-inflammatory mediators.

A key mechanism of its anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the degradation and phosphorylation of IκBα, the compound effectively halts the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB-mediated pro-inflammatory genes.[1]

Quantitative Data: Anti-inflammatory Effects

| Bioassay | Cell Line | Test Compound Concentration | Effect | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Concentration-dependent | Inhibition of LPS-induced NO production | [1] |

| TNF-α Production | RAW 264.7 | Concentration-dependent | Significant suppression of LPS-induced TNF-α expression at mRNA and protein levels | [1] |

| IL-1β Production | RAW 264.7 | Concentration-dependent | Significant suppression of LPS-induced IL-1β expression at mRNA and protein levels | [1] |

| HMGB1 Release | RAW 264.7 | Concentration-dependent | Reduction in LPS-induced HMGB1 secretion | [1] |

Anti-ulcer Activity

In vivo studies have demonstrated the efficacy of this compound in protecting against experimentally induced gastric ulcers in rat models.

Quantitative Data: Anti-ulcer Effects

| Animal Model | Ulcer Induction Method | Dose | Effect | Reference |

| Rat | Indomethacin-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |

| Rat | Pyloric ligation-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |

| Rat | Absolute alcohol-induced | 50-100 mg/kg | Effective anti-ulcer agent, similar to carbenoxolone | [2] |

Cytotoxic Activity

While direct and extensive studies on the cytotoxic effects of this compound are limited, research on structurally related oleanane (B1240867) triterpenoids suggests potential anticancer activity. For instance, moronic acid and a new tetracyclic triterpene, 3,4-seco-olean-18-ene-3,28-dioic acid, have shown cytotoxic activity against various cancer cell lines.[3][4] Further investigation is required to fully elucidate the anticancer potential of this compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anti-inflammatory Assays

1. Cell Culture and LPS Stimulation of RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, RAW 264.7 cells are treated with Lipopolysaccharide (LPS) from Escherichia coli at a concentration of 1 µg/mL.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

RAW 264.7 cells are seeded in 96-well plates and treated with various concentrations of this compound for 1 hour prior to stimulation with LPS (1 µg/mL).

-

After 24 hours of incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a standard curve generated with sodium nitrite.

-

3. TNF-α and IL-1β Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific proteins, such as TNF-α and IL-1β, in the cell culture supernatant.

-

Procedure:

-

RAW 264.7 cells are treated as described for the NO production assay.

-

After the incubation period, the supernatant is collected.

-

Commercially available ELISA kits for mouse TNF-α and IL-1β are used according to the manufacturer's instructions.

-

The absorbance is read on a microplate reader, and the cytokine concentrations are calculated from a standard curve.

-

Anti-ulcer Assays in Rat Models

1. Indomethacin-Induced Gastric Ulcer Model

-

Principle: Indomethacin (B1671933), a nonsteroidal anti-inflammatory drug (NSAID), induces gastric ulcers by inhibiting prostaglandin (B15479496) synthesis, which is crucial for maintaining the gastric mucosal barrier.

-

Procedure:

-

Rats are fasted for 24 hours with free access to water.

-

This compound (at doses of 50-100 mg/kg) or a control vehicle is administered orally.

-

After a set period (e.g., 30-60 minutes), indomethacin is administered orally to induce ulcers.

-

Several hours later, the animals are euthanized, and the stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers. The ulcer index is then calculated.

-

2. Pyloric Ligation-Induced Gastric Ulcer Model

-

Principle: Ligation of the pyloric sphincter of the stomach leads to the accumulation of gastric acid and pepsin, resulting in ulcer formation.

-

Procedure:

-

Rats are fasted for 24 hours.

-

Under anesthesia, the abdomen is opened, and the pylorus is ligated with a silk suture.

-

This compound or a control is administered intraduodenally or orally prior to or immediately after the ligation.

-

After a few hours, the animals are sacrificed, and the stomach is removed. The gastric content is collected to measure volume, pH, and acidity. The stomach is then opened to assess the ulcer index.

-

3. Alcohol-Induced Gastric Ulcer Model

-

Principle: Absolute ethanol (B145695) rapidly induces gastric mucosal injury, leading to the formation of linear hemorrhagic lesions.

-

Procedure:

-

Rats are fasted for 24 hours.

-

The test compound or control is administered orally.

-

After a defined period, absolute ethanol is administered orally.

-

One hour after ethanol administration, the animals are euthanized, and the stomachs are examined for ulcers.

-

Cytotoxicity Assays

1. MTT Assay for Cell Viability

-

Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

-

Procedure:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT solution is added to each well, and the plate is incubated for a few hours.

-

A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]

-

2. Annexin V/Propidium (B1200493) Iodide (PI) Assay for Apoptosis

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[6][7]

-

Procedure:

-

Cells are treated with the test compound.

-

Both adherent and suspension cells are collected and washed.

-

Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

3. Cell Cycle Analysis by Flow Cytometry

-

Principle: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Procedure:

-

Cells are treated with the test compound.

-

Cells are harvested, fixed (e.g., with ethanol), and permeabilized.

-

The cells are treated with RNase to remove RNA and then stained with a DNA-intercalating fluorescent dye such as propidium iodide (PI).

-

The DNA content of individual cells is measured by flow cytometry, and the cell cycle distribution is analyzed.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: Anti-inflammatory Assay Workflow.

Caption: Anti-ulcer Experimental Workflow.

References

- 1. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Cytotoxic activity of moronic acid and identification of the new triterpene 3,4-seco-olean-18-ene-3,28-dioic acid from Phoradendron reichenbachianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. kumc.edu [kumc.edu]

The Anti-inflammatory Potential of Oleanane Triterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oleanane (B1240867) triterpenoids, a class of pentacyclic triterpenoids widely distributed in the plant kingdom, have garnered significant attention for their broad spectrum of pharmacological activities, most notably their potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental evaluation of these compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and a clear visualization of the key signaling pathways modulated by oleanane triterpenoids. Through a systematic presentation of quantitative data and methodologies, this guide aims to facilitate further investigation into the therapeutic potential of this promising class of natural products.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Oleanane triterpenoids, with their characteristic pentacyclic structure, have emerged as promising candidates. This guide delves into the core aspects of their anti-inflammatory action, providing the technical details necessary for their scientific evaluation.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of oleanane triterpenoids are multi-faceted, primarily involving the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.

Oleanane triterpenoids have been shown to interfere with this pathway at multiple points.[1][2][3][4] They can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[4] This ultimately leads to a downstream reduction in the expression of NF-κB-mediated pro-inflammatory enzymes and cytokines.[1][4]

Modulation of the MAPK Signaling Pathway

The MAPK family of serine/threonine kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, play critical roles in transducing extracellular signals into cellular responses, including inflammation.[5][6] Activation of these pathways by stimuli like LPS leads to the phosphorylation and activation of downstream transcription factors, such as AP-1 (activator protein-1), which in turn regulate the expression of pro-inflammatory genes.

Several studies have demonstrated that oleanane triterpenoids can suppress the phosphorylation of ERK, JNK, and p38 MAPK in response to inflammatory stimuli.[5][7][8] By inhibiting the activation of these kinases, oleanane triterpenoids can effectively dampen the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory potency of oleanane triterpenoids has been quantified in numerous studies using various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) is a common metric used to express the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for the inhibition of key inflammatory markers by various oleanane triterpenoids.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages

| Compound | Cell Line | IC50 (µM) | Reference |

| Oleanolic Acid | RAW 264.7 | 42.91 ± 0.27 (at 72h) | [9] |

| Diamine-PEGylated Oleanolic Acid (OADP) | RAW 264.7 | 0.95 ± 0.01 (at 72h) | [9] |

| 3,12-Dioxoolean-1,9-dien-28-oic acid (3) | Mouse Macrophages | 0.9 | [10] |

| Compound 2 (from H. littoralis) | Mouse Macrophages | 10.33 | [10] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line / Model | IC50 (µM) | Reference |

| 16,23,29-trihydroxy-3-oxo-olean-12-en-28-oic acid (1) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid (2) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |

| 4,23,29-trihydroxy-3,4-seco-olean-12-en-3-oate-28-oic acid (2) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside (3) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranoside (3) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid (7) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |

| 3β,6β,23-trihydroxyolean-12-en-28-oic acid (7) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |

| Caulophyllogenin (19) | IL-12 p40 & IL-6 | Bone marrow-derived dendritic cells | 3.3 - 9.1 | [11][12] |

| Caulophyllogenin (19) | TNF-α | Bone marrow-derived dendritic cells | 8.8 - 20.0 | [11][12] |

Table 3: Inhibition of NF-κB Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| Araloside A methyl ester (8) | HepG2 | 6.3 | [13][14] |

| 3-O-β-D-xylopyranosyl oleanolic acid (10) | HepG2 | 3.1 | [13][14] |

| Chikusetsusaponin IVa (11) | HepG2 | 16.7 | [13][14] |

| Oleanane-type triterpenoids (compounds 6-11) | HepG2 | 3.1 - 18.9 | [13][14] |

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of oleanane triterpenoids.

In Vitro Anti-inflammatory Assays

This is a widely used in vitro model to screen for anti-inflammatory compounds.[15][16][17]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Oleanane triterpenoid (B12794562) of interest

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein analysis) at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[15]

-

Treatment: Pre-treat the cells with various concentrations of the oleanane triterpenoid for 1-2 hours.

-

Stimulation: Add LPS (typically 100 ng/mL to 1 µg/mL) to the wells (except for the control group) and incubate for the desired time (e.g., 24 hours for NO and cytokine measurements).[15][16]

-

Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. The cells can be lysed for subsequent Western blot analysis.

This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[2][18][19][20][21]

Materials:

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water

-

Sodium nitrite (for standard curve)

-

96-well plate

Procedure:

-

Standard Curve: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

-

Sample Preparation: In a new 96-well plate, add 50-100 µL of cell culture supernatant from each well of the experimental plate.

-

Griess Reagent Addition: Add 50 µL of Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.

ELISA is a highly sensitive and specific method for quantifying cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[16][22][23][24][25]

Materials:

-

Commercially available ELISA kits for the specific cytokines of interest (e.g., human or murine TNF-α, IL-6, IL-1β)

-

Cell culture supernatant

-

Wash buffer

-

Detection antibody

-

Enzyme conjugate (e.g., streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution

-

96-well ELISA plate

Procedure:

-

Plate Preparation: Follow the kit instructions for coating the 96-well plate with the capture antibody.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Addition: Add standards and cell culture supernatants to the wells and incubate.

-

Washing: Wash the plate to remove unbound substances.

-

Detection Antibody: Add the biotinylated detection antibody and incubate.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate: Add the streptavidin-HRP conjugate and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the TMB substrate and incubate for color development.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Read the absorbance at 450 nm.

-

Calculation: Calculate the cytokine concentrations based on the standard curve.

Western blotting is used to detect and quantify the expression levels of key inflammatory proteins such as iNOS, COX-2, and phosphorylated forms of NF-κB and MAPK proteins in cell lysates.[16][26][27][28]

Materials:

-

Cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific for iNOS, COX-2, p-p65, p-ERK, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software.

In Vivo Anti-inflammatory Assays

This is a classic and widely used model of acute inflammation to evaluate the in vivo efficacy of anti-inflammatory compounds.[1][29][30][31][32]

Materials:

-

Rats or mice

-

Carrageenan solution (1% in saline)

-

Oleanane triterpenoid of interest (in a suitable vehicle)

-

Pletysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least a week.

-

Compound Administration: Administer the oleanane triterpenoid orally or intraperitoneally at various doses. The control group receives the vehicle only.

-

Inflammation Induction: After a specific time (e.g., 30-60 minutes) post-compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Conclusion

Oleanane triterpenoids represent a valuable class of natural compounds with significant anti-inflammatory potential. Their ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, and consequently inhibit the production of pro-inflammatory mediators, underscores their therapeutic promise. This technical guide has provided a comprehensive overview of their mechanisms of action, quantitative data on their efficacy, and detailed experimental protocols for their evaluation. It is hoped that this resource will serve as a valuable tool for researchers in the field, facilitating the continued exploration and development of oleanane triterpenoids as novel anti-inflammatory agents. Further research, including preclinical and clinical studies, is warranted to fully elucidate their therapeutic utility in the management of inflammatory diseases.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleanane triterpenoids with C-14 carboxyl group from Astilbe grandis inhibited LPS-induced macrophages activation by suppressing the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of PI3K/AKT and MAPK/ERK pathways causes activation of FOXO transcription factor, leading to cell cycle arrest and apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the MAPK pathway alone is insufficient to account for all of the cytotoxic effects of naringenin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of p38MAPK increases adipogenesis from embryonic to adult stages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Inhibitory effects of oleanane-type triterpenes and saponins from the stem bark of Kalopanax pictus on LPS-stimulated pro-inflammatory cytokine production in bone marrow-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Protocol Griess Test [protocols.io]

- 22. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. novamedline.com [novamedline.com]

- 24. mpbio.com [mpbio.com]

- 25. documents.thermofisher.com [documents.thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 30. inotiv.com [inotiv.com]

- 31. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

Cytotoxic Effects of 3-Hydroxy-12-oleanene-23,28-dioic Acid on Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the cytotoxic effects of 3-Hydroxy-12-oleanene-23,28-dioic acid on cancer cells is limited. This guide synthesizes available information on structurally similar oleanane-type triterpenoids, particularly oleanolic acid and its derivatives, to provide a comprehensive overview of the potential mechanisms of action and experimental approaches for future research. A significant portion of the detailed data presented is based on studies of the closely related compound, 3β-hydroxy-12-oleanen-27-oic acid (ATA), as a case study to infer potential activities and guide research methodologies.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) class of natural products. Triterpenoids are widely investigated for their diverse pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer properties. Oleanolic acid, the parent compound of this series, and its numerous derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. This technical guide aims to provide a detailed overview of the potential cytotoxic mechanisms of this compound, drawing parallels from closely related and well-studied analogues.

Quantitative Data on Cytotoxicity

Table 1: Cytotoxic Activity of 3β-hydroxy-12-oleanen-27-oic acid (ATA) against Colorectal Cancer Cell Lines [1]

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Human Colon Carcinoma | 16.17 ± 2.68 |

| HT-29 | Human Colon Adenocarcinoma | > 20 |

| Lovo | Human Colon Adenocarcinoma | > 20 |

| DLD-1 | Human Colon Adenocarcinoma | > 20 |

| HCT-15 | Human Colon Adenocarcinoma | > 20 |

| MC38 | Murine Colon Adenocarcinoma | > 20 |

| CT26 | Murine Colon Adenocarcinoma | > 20 |

Data represents the mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to evaluate the cytotoxic effects of triterpenoid compounds. These protocols are based on established practices and can be adapted for the investigation of this compound.

Cell Culture and Treatment

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer, HL-60 for leukemia, and HCT116 for colon cancer) should be used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then diluted to the desired concentrations in the culture medium. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

Western Blot Analysis

Western blotting is used to detect specific protein expression levels.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p53) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

Based on studies of related oleanane triterpenoids, the cytotoxic effects are often mediated through the induction of apoptosis via the intrinsic (mitochondrial) pathway.

Proposed Apoptosis Induction Pathway

This compound is hypothesized to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent activation of the caspase cascade.

Caption: Proposed intrinsic apoptosis pathway.

General Experimental Workflow for Cytotoxicity Assessment

The systematic evaluation of a novel compound's cytotoxic effects involves a multi-step process, from initial screening to mechanistic studies.

Caption: Experimental workflow for cytotoxicity.

Conclusion and Future Directions

While direct evidence is currently sparse, the existing literature on oleanane triterpenoids strongly suggests that this compound holds promise as a cytotoxic agent against cancer cells. The likely mechanism of action involves the induction of apoptosis through the mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins and activation of caspases.

Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broad panel of cancer cell lines.

-

In-depth Mechanistic Studies: Elucidating the precise signaling pathways modulated by this compound using techniques such as Western blotting, RT-PCR, and gene expression profiling.

-

In Vivo Efficacy: Assessing the anti-tumor activity of this compound in animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to identify more potent and selective anti-cancer agents.

The information and protocols provided in this guide serve as a robust framework for initiating and advancing the investigation into the therapeutic potential of this compound.

References

Unraveling the Molecular Mechanisms of 3-Hydroxy-12-oleanene-23,28-dioic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-12-oleanene-23,28-dioic acid is a naturally occurring pentacyclic triterpenoid (B12794562) isolated from plant species such as Tripterygium wilfordii.[1] While research into its specific molecular mechanisms is still in the nascent stages, preliminary studies and the activities of structurally related compounds suggest potential therapeutic applications spanning anti-inflammatory, anti-cancer, and antimicrobial domains. This technical guide synthesizes the current, albeit limited, understanding of this compound's mechanism of action, drawing parallels with closely related triterpenoids to propose potential signaling pathways and molecular targets. This document is intended to serve as a foundational resource to stimulate and guide future research endeavors.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention for their broad spectrum of pharmacological activities. Among these, oleanane-type triterpenoids are notable for their potential as therapeutic agents. This compound, a member of this family, presents a promising scaffold for drug discovery. However, a comprehensive understanding of its mechanism of action remains to be elucidated. This guide aims to collate the available data and provide a predictive framework for its biological functions based on existing literature.

Known Biological Activities

Current research on this compound has identified the following biological activities:

-

Anti-Neuroinflammatory Activity: Studies have shown that this compound exhibits a moderate inhibitory effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV2 microglia.[] The overproduction of NO is a key factor in the pathogenesis of neuroinflammatory diseases.

-

Antibacterial Activity: The compound has demonstrated moderate antibacterial activity against Staphylococcus aureus.[]

Proposed Mechanism of Action: Insights from Related Triterpenoids

Given the limited direct research on this compound, examining the mechanisms of structurally similar compounds can provide valuable insights.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A structurally related lupane-type triterpene, 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid (HLEDA), has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3] This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[3] It is plausible that this compound shares this mechanism.

Cytotoxic and Anti-Cancer Activity

While not yet reported for this compound, related oleanane (B1240867) triterpenoids, such as gypsogenic acid, have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms include the induction of apoptosis. For instance, a related compound, 3β-hydroxylup-20(29)-ene-27,28-dioic acid, induces apoptosis through the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, downregulation of Bcl-2, upregulation of Bad, release of cytochrome c, and activation of caspase-3.[3]

Quantitative Data

The available quantitative data for this compound and its close analogs are summarized below.

Table 1: Antibacterial Activity of this compound and Related Compounds

| Compound | Organism | MIC (μg/mL) | Reference |

| This compound | Staphylococcus aureus | 512 | [] |

| Related Triterpenoid Saponin 2 | Enterococcus faecalis | 256 | [] |

| Related Triterpenoid Saponin 8 | Enterococcus faecalis | 128 | [] |

Table 2: Cytotoxic Activity (IC50) of Gypsogenic Acid against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | 95% Confidence Interval (μM) | Reference |

| BV-173 | Leukemia | 41.4 | 38.0-45.1 | [4] |

| HL-60 | Leukemia | 61.1 | 57.7-64.7 | [4] |

| SKW-3 | Leukemia | 81.5 | 79.1-84.0 | [4] |

| HL-60/Dox | Leukemia (Doxorubicin-resistant) | ~100-125 | - | [4] |

| LAMA-84 | Leukemia | ~100-125 | - | [4] |

| EJ | Bladder Carcinoma | ~100-125 | - | [4] |

| K-562 | Leukemia | 227.6 | 212.6-243.7 | [4] |

Experimental Protocols

Detailed experimental protocols for the direct study of this compound are not widely published. Therefore, the following are representative methodologies for assessing the biological activities of triterpenoid saponins.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from methods used to assess the anti-inflammatory effects of triterpenoids in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration 1 µg/mL) to induce an inflammatory response, and the plates are incubated for an additional 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.

Cytotoxicity Assay: MTT Assay

This protocol is a standard method for assessing cell viability and the cytotoxic potential of compounds.

Methodology:

-

Cell Seeding: Human cancer cell lines are seeded in 96-well plates at an appropriate density and incubated for 24 hours.

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

Conclusion and Future Directions

This compound is an intriguing natural product with demonstrated anti-neuroinflammatory and antibacterial properties. While direct evidence for its mechanism of action is currently limited, the activities of structurally related triterpenoids strongly suggest that it may modulate key signaling pathways such as NF-κB and induce apoptosis in cancer cells.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Investigating its effects on a broader range of cancer cell lines and in vivo tumor models.

-

Exploring its potential synergistic effects with existing therapeutic agents.

-

Conducting detailed structure-activity relationship studies to optimize its pharmacological properties.

A deeper understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent.

References

An In-depth Technical Guide to the Solubility Profile of 3-Hydroxy-12-oleanene-23,28-dioic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) dicarboxylic acid with potential therapeutic applications. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes qualitative information, data from structurally similar oleanane (B1240867) triterpenoids, and established experimental methodologies to present a predictive solubility profile. This document is intended to serve as a valuable resource for researchers and drug development professionals by providing insights into its behavior in various solvent systems and offering detailed experimental protocols for its empirical determination.

Introduction

This compound belongs to the oleanane class of pentacyclic triterpenoids, a group of natural products known for a wide range of biological activities. The therapeutic potential of any compound is intrinsically linked to its physicochemical properties, with solubility being a critical determinant of its bioavailability and formulation feasibility. Understanding the solubility profile is therefore a cornerstone of preclinical and pharmaceutical development. This guide addresses the qualitative and predicted quantitative solubility of this compound, details a robust experimental protocol for its determination, and explores a relevant biological pathway that may be modulated by this class of compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility characteristics.

| Property | Value |

| Molecular Formula | C₃₀H₄₆O₅ |

| Molecular Weight | 486.68 g/mol |

| Appearance | White to off-white powder |

| Structure | Pentacyclic Triterpenoid Dicarboxylic Acid |

Solubility Profile

Direct, experimentally determined quantitative solubility data for this compound is not extensively available in the public domain. However, based on qualitative reports and the known behavior of structurally related triterpenoid acids, a predictive solubility profile can be constructed.

Qualitative Solubility

This compound is reported to be soluble in a range of organic solvents. This qualitative information is crucial for selecting appropriate solvent systems for extraction, purification, and analytical method development.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

To enhance solubility, especially for preparing stock solutions, warming the sample at 37°C and employing sonication in an ultrasonic bath is recommended[1].

Predicted Quantitative Solubility in Organic Solvents

While specific quantitative data is unavailable, Table 2 provides an estimated solubility range in common organic solvents based on data for oleanolic acid, a structurally similar triterpenoid. These values should be considered as indicative and require experimental verification.

Table 2: Estimated Quantitative Solubility in Organic Solvents

| Solvent | Predicted Solubility Range (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 50 |

| Ethanol | 1 - 5 |

| Methanol | 1 - 5 |

| Acetone | 5 - 10 |

| Chloroform | 10 - 20 |

Predicted Aqueous Solubility and pH-Dependence

As a dicarboxylic acid, the aqueous solubility of this compound is expected to be highly dependent on the pH of the medium. The two carboxylic acid functional groups will have distinct pKa values. At pH values below the lower pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa values, the carboxylic acid groups will deprotonate, forming carboxylates, which will significantly increase the aqueous solubility.

Table 3: Predicted pH-Dependent Aqueous Solubility

| pH | Predicted Solubility Range (µg/mL) | Predominant Species |

| 1.2 (Simulated Gastric Fluid) | < 1 | Neutral |

| 4.5 (Acetate Buffer) | 1 - 10 | Mono-anionic |

| 6.8 (Simulated Intestinal Fluid) | 10 - 100 | Di-anionic |

| 7.4 (Phosphate Buffered Saline) | > 100 | Di-anionic |

Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is adapted for triterpenoid acids like this compound.

Materials and Equipment

-

This compound (powder)

-

Selected solvents (e.g., purified water, pH buffers, organic solvents)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure

A visual workflow for the shake-flask solubility determination is provided below.

References

An In-Depth Technical Guide to 3-Hydroxy-12-oleanene-23,28-dioic Acid: From Chemical Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) primarily isolated from Tripterygium wilfordii, presents a compelling profile for scientific investigation and drug development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activities, with a focus on its anti-inflammatory potential. Detailed experimental protocols and visual representations of key pathways and workflows are included to facilitate further research and application.

Chemical Structure and Physicochemical Properties

This compound belongs to the oleanane (B1240867) class of triterpenoids. Its core structure consists of a five-ring carbon skeleton with a hydroxyl group at the C-3 position, a double bond between C-12 and C-13, and two carboxylic acid functional groups at positions C-23 and C-28.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₆O₅ | [1][] |

| Molecular Weight | 486.68 g/mol | [3] |

| Appearance | Powder | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

| Melting Point | Not available | |

| pKa | Not available |

Table 2: Spectroscopic Data for Structural Elucidation (Reference data for similar oleanane triterpenoids)

| Spectroscopic Technique | Key Features for Oleanolic Acid (Reference) |

| ¹H-NMR (CDCl₃, ppm) | δ 5.28 (1H, t, H-12), 3.21 (1H, dd, H-3), multiple singlets for methyl groups between δ 0.72 and 1.13.[4] |

| ¹³C-NMR (CDCl₃, ppm) | δ 183.6 (C-28), 143.7 (C-13), 122.4 (C-12), 79.0 (C-3).[4] |

| Mass Spectrometry (EI-MS) | Characteristic fragmentation patterns for oleanane triterpenoids, often involving retro-Diels-Alder reaction in ring C. |

| Infrared (IR) Spectroscopy | Broad absorption band around 3400 cm⁻¹ (O-H stretching of hydroxyl and carboxylic acid), sharp peak around 1700 cm⁻¹ (C=O stretching of carboxylic acid). |

Biological Activities and Therapeutic Potential

This compound has demonstrated a range of biological activities, with its anti-inflammatory properties being the most extensively studied.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.[5] Specifically, it has been shown to:

-

Reduce Nitric Oxide (NO) Production: It concentration-dependently reduces the production of NO, a key inflammatory molecule.[5]

-

Decrease Pro-inflammatory Cytokine Levels: It suppresses the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) at both the mRNA and protein levels.[5]

The primary mechanism underlying its anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[5] this compound prevents the degradation and phosphorylation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[5] This action blocks the translocation of NF-κB into the nucleus, thereby preventing the transcription of genes encoding pro-inflammatory mediators.[5][6]

Other Potential Therapeutic Activities

Preliminary studies suggest that this compound may also possess:

-

Anti-ulcer Activity: In animal models, it has been shown to be an effective anti-ulcer agent at doses of 50-100 mg/kg.[1]

-

Anticancer Properties: As a member of the triterpenoid family, it is being investigated for its potential in cancer therapy.[]

-

Neuroprotective Effects: Some related triterpenoids have shown neuroprotective properties, suggesting a potential area for future research.[7]

Experimental Protocols

Isolation and Purification of this compound from Tripterygium wilfordii

While a specific, detailed protocol for this exact compound is not publicly available, a general workflow for the isolation of triterpenoids from plant material can be adapted.

References

- 1. This compound | CAS:226562-47-6 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Inhibitory effects of 3α-hydroxy-lup-20(29)-en-23, 28-dioic acid on lipopolysaccharide-induced TNF-α, IL-1β, and the high mobility group box 1 release in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3β,23,28-Trihydroxy-12-oleanene 3β-Caffeate from Desmodium sambuense-Induced Neurogenesis in PC12 Cells Mediated by ER Stress and BDNF-TrkB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Hydroxy-12-oleanene-23,28-dioic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of derivatives of 3-Hydroxy-12-oleanene-23,28-dioic acid, a pentacyclic triterpenoid (B12794562) with significant potential in medicinal chemistry. The protocols outlined below are based on established synthetic transformations of the readily available natural product, gypsogenin (B1672572).

Overview of Synthetic Strategy

The synthesis of this compound derivatives commences with gypsogenin, a natural triterpenoid possessing a C-23 aldehyde group. The synthetic pathway involves three primary stages:

-

Protection of the C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is initially protected, typically via acetylation, to prevent its oxidation in the subsequent step.

-

Oxidation of the C-23 Aldehyde: The aldehyde functionality at the C-23 position is oxidized to a carboxylic acid, yielding the 3-acetyl-12-oleanene-23,28-dioic acid (gypsogenic acid acetate) backbone.

-

Derivatization and Deprotection: The C-3 acetyl protecting group can be removed, and the hydroxyl group, along with the two carboxylic acid groups at C-23 and C-28, can be selectively derivatized to generate a library of ester and amide analogs.

Experimental Protocols

Protection of Gypsogenin: Synthesis of 3-Acetyl Gypsogenin

This protocol describes the protection of the C-3 hydroxyl group of gypsogenin by acetylation.

Materials:

-

Gypsogenin

-

Acetic anhydride (B1165640)

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and petroleum ether for chromatography

Procedure:

-

Dissolve gypsogenin (1.0 g, 2.12 mmol) in pyridine (20 mL).

-

Add acetic anhydride (5 mL) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water (100 mL) and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with 1N HCl (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 3-acetyl gypsogenin as a white solid.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Yield (%) |

| 3-Acetyl Gypsogenin | Gypsogenin | Acetic anhydride, Pyridine | Pyridine | ~95% |

Oxidation of 3-Acetyl Gypsogenin to 3-Acetyl-12-oleanene-23,28-dioic acid[1]

This protocol details the oxidation of the C-23 aldehyde of 3-acetyl gypsogenin to a carboxylic acid. Two effective methods are presented.

Method A: Sodium Hypochlorite (B82951) and Hydrogen Peroxide [1]

Materials:

-

3-Acetyl Gypsogenin

-

Sodium hypochlorite solution (commercial bleach)

-

Hydrogen peroxide (30%)

-

Sodium dihydrogen phosphate (B84403)

-

Dioxane

-

Sodium sulfite (B76179)

-

Hydrochloric acid (2N)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-acetyl gypsogenin (512 mg, 1.0 mmol) in dioxane (20 mL).

-

Add a solution of sodium dihydrogen phosphate (120 mg, 1.0 mmol) in water (5 mL).

-

Add hydrogen peroxide (30%, 1.13 mL, 10 mmol) to the mixture.

-

While stirring vigorously, add sodium hypochlorite solution (5.25%, 14.2 mL, 10 mmol) dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by adding a saturated solution of sodium sulfite until a negative peroxide test is obtained.

-

Acidify the mixture with 2N HCl to pH 2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

Method B: Potassium Permanganate (B83412) [1]

Materials:

-

3-Acetyl Gypsogenin

-

Potassium permanganate (KMnO4)

-

Sulfuric acid (10%)

-

Sodium bisulfite

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-acetyl gypsogenin (512 mg, 1.0 mmol) in acetone (50 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium permanganate (316 mg, 2.0 mmol) in acetone (20 mL).

-

Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 10 hours.

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide precipitate dissolves.

-

Acidify the solution with 10% sulfuric acid.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel chromatography.

Quantitative Data:

| Product | Starting Material | Oxidation Method | Yield (%) |

| 3-Acetyl-12-oleanene-23,28-dioic acid | 3-Acetyl Gypsogenin | Sodium Hypochlorite / Hydrogen Peroxide | ~70-80% |

| 3-Acetyl-12-oleanene-23,28-dioic acid | 3-Acetyl Gypsogenin | Potassium Permanganate | ~60-70% |

Derivatization of 3-Acetyl-12-oleanene-23,28-dioic acid

The dicarboxylic acid intermediate can be derivatized at the C-23 and C-28 positions to synthesize a variety of esters and amides.

Materials:

-

3-Acetyl-12-oleanene-23,28-dioic acid

-

Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Desired amine (e.g., benzylamine, morpholine)

-

Triethylamine (B128534) (TEA)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Suspend 3-acetyl-12-oleanene-23,28-dioic acid (528 mg, 1.0 mmol) in anhydrous DCM (20 mL).

-

Add oxalyl chloride (0.34 mL, 4.0 mmol) and a catalytic amount of DMF (1 drop).

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude diacid chloride.

-

Dissolve the crude diacid chloride in anhydrous DCM (20 mL).

-

In a separate flask, dissolve the desired amine (2.2 mmol) and triethylamine (0.42 mL, 3.0 mmol) in anhydrous DCM (10 mL).

-

Add the solution of the diacid chloride dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

Selective esterification at the less sterically hindered C-28 carboxylic acid can be achieved under carefully controlled conditions.

Materials:

-

3-Acetyl-12-oleanene-23,28-dioic acid

-

Desired alcohol (e.g., methanol (B129727), ethanol)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve 3-acetyl-12-oleanene-23,28-dioic acid (528 mg, 1.0 mmol), the desired alcohol (1.1 mmol), and DMAP (12 mg, 0.1 mmol) in anhydrous DCM (20 mL).

-

Cool the solution to 0 °C and add a solution of DCC (227 mg, 1.1 mmol) in anhydrous DCM (5 mL) dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea precipitate.

-

Wash the filtrate with 1N HCl (2 x 20 mL) and saturated sodium bicarbonate solution (2 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to isolate the C-28 mono-ester.

Deprotection of the C-3 Hydroxyl Group

The final step involves the removal of the acetyl protecting group to yield the 3-hydroxy derivatives.

Materials:

-

3-Acetyl derivative

-

Potassium carbonate (K2CO3)

-

Methanol

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve the 3-acetyl derivative (1.0 mmol) in a mixture of methanol (20 mL) and DCM (10 mL).

-

Add potassium carbonate (276 mg, 2.0 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, add water (30 mL) and extract with DCM (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Characterization Data

The synthesized compounds should be characterized by standard spectroscopic methods. Representative data are provided in the table below.

| Compound | 1H NMR (CDCl3, δ ppm) Highlights | 13C NMR (CDCl3, δ ppm) Highlights | MS (ESI) m/z |

| 3-Acetyl Gypsogenin | 9.48 (s, 1H, -CHO), 5.28 (t, 1H, H-12), 4.51 (dd, 1H, H-3), 2.05 (s, 3H, -COCH3) | 206.8 (-CHO), 179.5 (-COOH), 143.7 (C-13), 122.5 (C-12), 80.9 (C-3), 21.3 (-COCH3) | 513.3 [M+H]+ |

| 3-Acetyl-12-oleanene-23,28-dioic acid | 10.5-12.0 (br s, 2H, -COOH), 5.30 (t, 1H, H-12), 4.52 (dd, 1H, H-3), 2.06 (s, 3H, -COCH3) | 183.1 (C-23), 179.8 (C-28), 143.5 (C-13), 122.8 (C-12), 80.8 (C-3), 21.3 (-COCH3) | 529.3 [M+H]+ |

| This compound | 10.5-12.0 (br s, 2H, -COOH), 5.29 (t, 1H, H-12), 3.22 (dd, 1H, H-3) | 183.2 (C-23), 180.0 (C-28), 143.6 (C-13), 122.7 (C-12), 79.0 (C-3) | 487.3 [M+H]+ |

Biological Activity and Signaling Pathways

Derivatives of oleanolic acid, a structurally similar triterpenoid, have been shown to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects.[1] The introduction of functional groups at the C-3, C-23, and C-28 positions can modulate these activities. For instance, certain synthetic derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.

References

Application Notes and Protocols for the Structural Elucidation of 3-Hydroxy-12-oleanene-23,28-dioic Acid via NMR Spectroscopy

Introduction

3-Hydroxy-12-oleanene-23,28-dioic acid, also known as gypsogenic acid, is a pentacyclic triterpenoid (B12794562) belonging to the oleanane (B1240867) family.[1] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest from researchers, scientists, and drug development professionals due to their wide range of biological activities, including anti-inflammatory, anti-cancer, and antiviral properties. The precise structural characterization of these complex molecules is a critical step in understanding their structure-activity relationships and for the development of new therapeutic agents.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex natural products like this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides detailed information about the carbon skeleton, the connectivity of protons and carbons, and the relative stereochemistry of the molecule.

These application notes provide a comprehensive overview of the NMR-based structural elucidation of this compound, including detailed experimental protocols and a summary of expected NMR data.

Data Presentation

The complete ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The assignments are based on the analysis of 1D and 2D NMR spectra, including COSY, HSQC, and HMBC experiments, and comparison with data for similar oleanane-type triterpenoids. The data presented here is a representative dataset and may vary slightly depending on the solvent and experimental conditions used.

Table 1: ¹H NMR Spectral Data of this compound (Gypsogenic Acid)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.22 | dd | 12.0, 4.5 |

| 12 | 5.51 | br s | |

| 24 | 1.14 | s | |

| 25 | 0.99 | s | |

| 26 | 0.90 | s | |

| 27 | 1.34 | s | |

| 29 | 0.97 | s | |

| 30 | 0.93 | s |

Note: The chemical shifts of the remaining protons in the triterpenoid skeleton typically appear as complex multiplets in the region of 0.8-2.5 ppm.

Table 2: ¹³C NMR Spectral Data of this compound (Gypsogenic Acid)

| Position | δC (ppm) | DEPT |

| 1 | 39.5 | CH₂ |

| 2 | 27.8 | CH₂ |

| 3 | 78.5 | CH |

| 4 | 55.7 | C |

| 5 | 48.9 | CH |

| 6 | 18.2 | CH₂ |

| 7 | 33.1 | CH₂ |

| 8 | 40.1 | C |

| 9 | 47.9 | CH |

| 10 | 37.0 | C |

| 11 | 23.9 | CH₂ |

| 12 | 122.8 | CH |

| 13 | 144.2 | C |

| 14 | 42.1 | C |

| 15 | 28.3 | CH₂ |

| 16 | 23.6 | CH₂ |

| 17 | 46.9 | C |

| 18 | 41.9 | CH |

| 19 | 46.3 | CH₂ |

| 20 | 30.8 | C |

| 21 | 34.1 | CH₂ |

| 22 | 33.1 | CH₂ |

| 23 | 180.5 | C |

| 24 | 13.5 | CH₃ |

| 25 | 15.7 | CH₃ |

| 26 | 17.4 | CH₃ |

| 27 | 26.1 | CH₃ |

| 28 | 181.8 | C |

| 29 | 33.2 | CH₃ |

| 30 | 23.7 | CH₃ |

Note: DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

1. Sample Preparation

-

Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., pyridine-d₅, methanol-d₄, or chloroform-d).

-